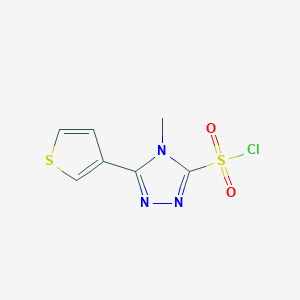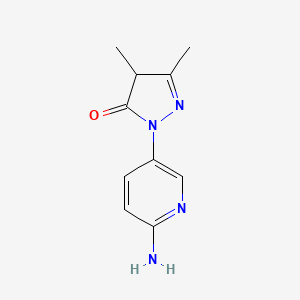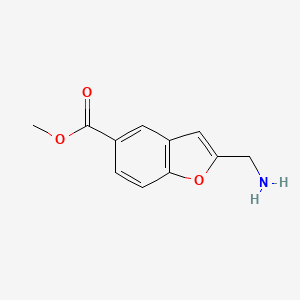![molecular formula C11H15NO2 B13196172 2-[3-(2-Methylpropyl)pyridin-4-yl]acetic acid](/img/structure/B13196172.png)
2-[3-(2-Methylpropyl)pyridin-4-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(2-Methylpropyl)pyridin-4-yl]acetic acid is an organic compound with the molecular formula C11H15NO2 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Methylpropyl)pyridin-4-yl]acetic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .
化学反应分析
Types of Reactions
2-[3-(2-Methylpropyl)pyridin-4-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
科学研究应用
2-[3-(2-Methylpropyl)pyridin-4-yl]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[3-(2-Methylpropyl)pyridin-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
2-(pyridin-4-yl)acetic acid: A structurally similar compound with a pyridine ring and an acetic acid group.
2-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid: Another similar compound with an imidazo[1,2-a]pyridine ring and an acetic acid group.
Uniqueness
2-[3-(2-Methylpropyl)pyridin-4-yl]acetic acid is unique due to the presence of the 2-methylpropyl group attached to the pyridine ring. This structural feature may confer specific chemical and biological properties that distinguish it from other similar compounds .
属性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
2-[3-(2-methylpropyl)pyridin-4-yl]acetic acid |
InChI |
InChI=1S/C11H15NO2/c1-8(2)5-10-7-12-4-3-9(10)6-11(13)14/h3-4,7-8H,5-6H2,1-2H3,(H,13,14) |
InChI 键 |
GBJZWNHJHGZAGT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=C(C=CN=C1)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


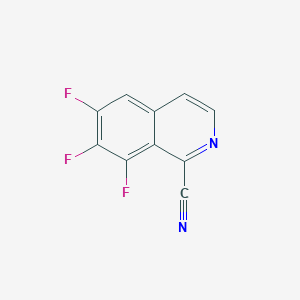

![1-[6-(2-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13196104.png)
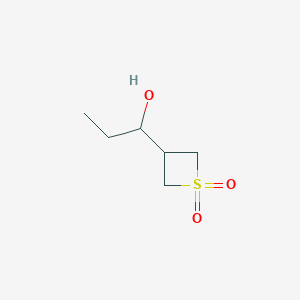
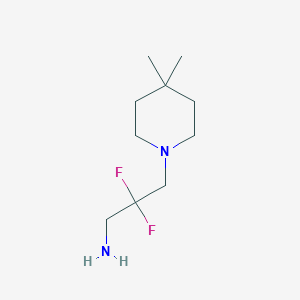
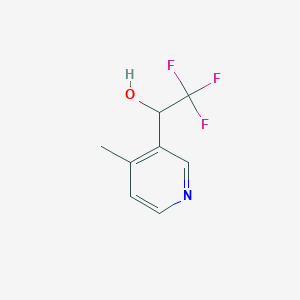
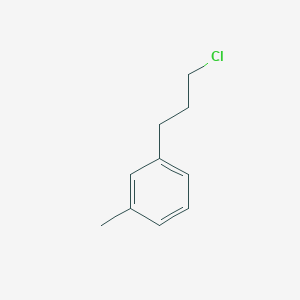
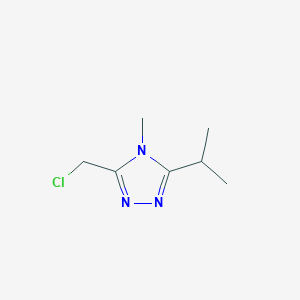
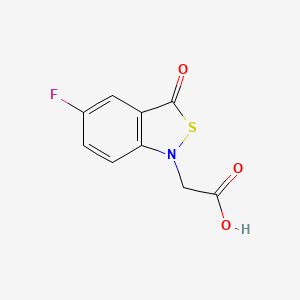
![Methyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13196148.png)
